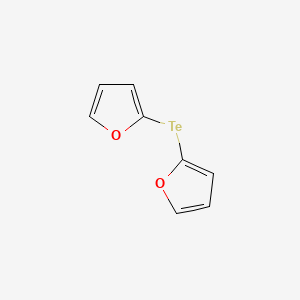

Di(furan-2-yl)tellane

Description

Di(furan-2-yl)tellane is an organotellurium compound featuring two furan-2-yl groups bonded to a central tellurium atom. For instance, Friedel-Crafts acylation methods are commonly employed to functionalize aromatic or heteroaromatic rings, as seen in the preparation of furan-2-carbonyl chloride derivatives (). Similar approaches may involve reacting tellurium precursors with furan-2-yl lithium or Grignard reagents to form Te–C bonds.

Tellurium, a heavier chalcogen, imparts distinct electronic and steric properties compared to lighter analogs (e.g., sulfur, oxygen). This compound is hypothesized to exhibit reduced stability due to weaker Te–C bonds and greater susceptibility to oxidation, though its applications in materials science or catalysis remain underexplored.

Properties

CAS No. |

89019-01-2 |

|---|---|

Molecular Formula |

C8H6O2Te |

Molecular Weight |

261.7 g/mol |

IUPAC Name |

2-(furan-2-yltellanyl)furan |

InChI |

InChI=1S/C8H6O2Te/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H |

InChI Key |

RGCKPPUTCAQNLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)[Te]C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di(furan-2-yl)tellane typically involves the reaction of furan derivatives with tellurium reagents. One common method is the reaction of furan-2-boronic acid with tellurium tetrachloride in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Di(furan-2-yl)tellane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.

Reduction: Reduction reactions can convert this compound to tellurium hydrides.

Substitution: The furan rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Tellurium dioxide derivatives.

Reduction: Tellurium hydrides.

Substitution: Functionalized furan derivatives.

Scientific Research Applications

Di(furan-2-yl)tellane has several applications in scientific research:

Mechanism of Action

The mechanism of action of di(furan-2-yl)tellane involves its interaction with molecular targets through the tellurium atom. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The furan rings also contribute to the compound’s reactivity by participating in electrophilic and nucleophilic reactions.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds are structurally or functionally related to Di(furan-2-yl)tellane:

Structural and Electronic Properties

| Compound | Central Atom | Bond Strength (C–X)¹ | Aromatic Stabilization | Oxidation Stability |

|---|---|---|---|---|

| This compound | Te | Weak (~200 kJ/mol) | Moderate | Low |

| Di(furan-2-yl)sulfide | S | Moderate (~272 kJ/mol) | High | Moderate |

| Di(furan-2-yl)selenide | Se | Intermediate (~234 kJ/mol) | Moderate | Low |

| Coelenterazine analogs² | Varies | N/A | High (luciferase substrates) | High (bioluminescent applications) |

¹ Bond strength values are approximate and based on general chalcogen trends .

² Coelenterazine analogs with furan-2-yl groups () prioritize luminescent efficiency over stability.

Key Observations:

- Aromatic Interactions : Furan’s oxygen atom contributes to electron-rich aromatic systems, but tellurium’s larger atomic radius may sterically hinder π-π stacking compared to sulfur analogs.

- Applications : Sulfur and selenium analogs are more widely studied in catalysis and photovoltaics, whereas tellurium derivatives are niche due to stability challenges. Coelenterazine analogs highlight the role of furan substituents in tuning luminescence ().

Toxicity and Hazards

- Sulfur Analogs : Lower toxicity profiles make them preferable in pharmaceutical contexts (e.g., Thiophene fentanyl’s structural cousin; ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.